Cas no 77742-28-0 (Ethyl 3-amino-3-(pyridin-4-yl)propanoate)

Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its pyridine moiety and ester functionality. The compound’s structure, featuring both an amino and ester group, makes it a useful building block for pharmaceuticals, agrochemicals, and fine chemicals. Its pyridine ring enhances reactivity in heterocyclic transformations, while the ethyl ester group offers flexibility for further derivatization. The amino group provides a handle for amide or imine formation, broadening its applicability in multicomponent reactions. This compound is typically employed in the synthesis of bioactive molecules, where its balanced polarity and stability under various conditions are advantageous. Proper handling under inert conditions is recommended due to potential sensitivity.
Ethyl 3-amino-3-(pyridin-4-yl)propanoate structure
77742-28-0 structure
Product name:Ethyl 3-amino-3-(pyridin-4-yl)propanoate
CAS No:77742-28-0
MF:C10H14N2O2
Molecular Weight:194.230362415314
MDL:MFCD09881247
CID:829613
PubChem ID:23448234

Ethyl 3-amino-3-(pyridin-4-yl)propanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-amino-3-(pyridin-4-yl)propanoate
    • 3-AMINO-3-PYRIDIN-4-YL-PROPIONIC ACID ETHYL ESTER
    • ethyl 3-amino-3-pyridin-4-ylpropanoate
    • AK-43255
    • ethyl (+/-)-3-amino-3-(4-pyridyl)propanoate
    • ethyl 3-amino-3-(4-pyridyl)propionate
    • KB-252898
    • SureCN2887929
    • Ethyl 3-amino-3-(4-pyridinyl)propanoate
    • SCHEMBL2887929
    • Ethyl 3-amino-3-(4-pyridinyl)propanoate, AldrichCPR
    • 77742-28-0
    • DTXSID70634255
    • CDA74228
    • FT-0748948
    • Ethyl3-amino-3-(pyridin-4-yl)propanoate
    • EN300-243245
    • CS-0299093
    • DB-014016
    • G62612
    • MDL: MFCD09881247
    • インチ: 1S/C10H14N2O2/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3
    • InChIKey: SXUSVQSWWDQQHB-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(C1C=CN=CC=1)N)=O

計算された属性

  • 精确分子量: 194.105527694g/mol
  • 同位素质量: 194.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 65.2Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • Boiling Point: 320.8±32.0 °C at 760 mmHg
  • フラッシュポイント: 147.8±25.1 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

Ethyl 3-amino-3-(pyridin-4-yl)propanoate Security Information

Ethyl 3-amino-3-(pyridin-4-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B441430-100mg
ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0
100mg
$ 295.00 2022-06-07
Enamine
EN300-243245-5.0g
ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0 95%
5.0g
$1127.0 2024-06-19
Enamine
EN300-243245-0.25g
ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0 95%
0.25g
$192.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17720-1G
ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0 95%
1g
¥ 3,220.00 2023-04-13
Chemenu
CM126095-1g
ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0 95%
1g
$*** 2023-05-29
TRC
B441430-50mg
ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0
50mg
$ 185.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17720-10G
ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0 95%
10g
¥ 14,322.00 2023-04-13
Enamine
EN300-243245-10.0g
ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0 95%
10.0g
$1672.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369763-1g
Ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0 98+%
1g
¥4918.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369763-5g
Ethyl 3-amino-3-(pyridin-4-yl)propanoate
77742-28-0 98+%
5g
¥12639.00 2024-07-28

Ethyl 3-amino-3-(pyridin-4-yl)propanoate 関連文献

Ethyl 3-amino-3-(pyridin-4-yl)propanoateに関する追加情報

Ethyl 3-amino-3-(pyridin-4-yl)propanoate: A Comprehensive Overview

Ethyl 3-amino-3-(pyridin-4-yl)propanoate, also known by its CAS No. 77742-28-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development. The molecule consists of an ethyl ester group attached to a propane backbone, which is further substituted with an amino group and a pyridine ring at the third carbon position. This arrangement imparts the compound with distinct chemical reactivity and biological activity.

The synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and esterification. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. For instance, the use of transition metal catalysts has been reported to significantly enhance the yield and purity of the compound during the synthesis process. These improvements are crucial for scaling up production to meet the growing demand in both academic and industrial settings.

Ethyl 3-amino-3-(pyridin-4-yl)propanoate has been extensively studied for its potential as a building block in medicinal chemistry. Its amino group and pyridine ring provide multiple sites for functionalization, allowing chemists to explore a wide range of derivatives with diverse biological activities. For example, researchers have investigated the compound's ability to act as a precursor for peptide synthesis, where the amino group can be readily modified to incorporate various amino acids.

Recent studies have also highlighted the role of Ethyl 3-amino-3-(pyridin-4-yl)propanoate in drug delivery systems. The pyridine ring's aromaticity and electron-withdrawing properties make it an attractive moiety for designing lipophilic drug carriers. Additionally, the ester group can be exploited for controlled drug release mechanisms, further expanding its utility in pharmaceutical applications.

The pharmacological properties of Ethyl 3-amino-3-(pyridin-4-yI)propanoate have been explored in various preclinical models. Experimental data suggest that the compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory processes. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for anti-inflammatory drug development.

In terms of environmental impact, Ethyl 3-amino-3-(pyridin-yI)propanoate has been evaluated for its biodegradability and toxicity profiles. Initial findings indicate that the compound is relatively stable under standard environmental conditions, which raises concerns about its persistence in ecosystems. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial organisms.

Looking ahead, ongoing research is focused on optimizing the synthesis of Ethyl 3-amino-yI propanoate while exploring novel applications in materials science. For instance, researchers are investigating its potential as a precursor for synthesizing advanced polymers with tailored electronic properties. Such developments could pave the way for innovative materials with applications in electronics and optoelectronics.

In conclusion, Ethyl 3-amino-yI propanoate (CAS No. 77742-yI yI yI yI yI yI yI yI yI yI yI yI yI yI yI yI yI yIIIIIIIIIIIIIIIIIII) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for future research and development efforts.

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